O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine: is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol It is characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-(trifluoromethyl)aniline to form 4-nitro-3-(trifluoromethyl)aniline, which is then reacted with hydroxylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)benzoic acid
Comparison: O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to similar compounds. The combination of nitro, trifluoromethyl, and hydroxylamine groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C7H5F3N2O3 |
---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
O-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)5-3-4(15-11)1-2-6(5)12(13)14/h1-3H,11H2 |
InChI Key |
QCQHFBHOTKMFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.